Benzoxazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,3-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO/c1-2-4-7-6(3-1)8-5-9-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCMCBBGGLRIHSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
29791-96-6 | |
| Record name | Benzoxazole, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29791-96-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID8059768 | |
| Record name | Benzoxazole | |
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Molecular Weight |
119.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; mp = 28-31 deg C; [Alfa Aesar MSDS] | |
| Record name | Benzoxazole | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Vapor Pressure |
0.24 [mmHg] | |
| Record name | Benzoxazole | |
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CAS No. |
273-53-0 | |
| Record name | Benzoxazole | |
| Source | CAS Common Chemistry | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Benzoxazole | |
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| Record name | BENZOXAZOLE | |
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| Record name | Benzoxazole | |
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| Record name | Benzoxazole | |
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| Record name | Benzoxazole | |
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| Record name | BENZOXAZOLE | |
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Advanced Synthetic Methodologies for Benzoxazole and Its Derivatives
Catalytic Approaches in Benzoxazole Synthesis
Acid-Catalyzed Condensation and Aromatization
Brønsted Acidic Ionic Liquid Gel Catalysis
Brønsted acidic ionic liquid gels (BAIL gels) represent an efficient and reusable heterogeneous catalytic system for the synthesis of this compound derivatives. In 2019, a method was reported by Nguyen and co-authors employing a BAIL gel catalyst for the condensation and aromatization of 2-aminophenol (B121084) and aldehydes under solvent-free conditions. This reaction was conducted at 130 °C for 5 hours, achieving high yields ranging from 85% to 98%. researchgate.netCurrent time information in Coconino County, US.nih.gov
The BAIL gel catalyst is prepared by treating 1-methyl-3-(4-sulfobutyl)-1H-imidazolium hydrogen sulfate (B86663) with tetraethyl orthosilicate (B98303) (TEOS). Current time information in Coconino County, US.acs.org A key advantage of this methodology is its reusability; the catalyst can be recovered and utilized for up to five consecutive runs without significant loss in its efficiency. researchgate.netCurrent time information in Coconino County, US.nih.gov Furthermore, this approach is characterized by its high yields, straightforward work-up, and the absence of additional additives, volatile organic solvents, or inert atmosphere requirements, making it attractive for industrial applications. Current time information in Coconino County, US.nih.gov
Table 1: Brønsted Acidic Ionic Liquid Gel Catalysis for this compound Synthesis
| Reactants | Catalyst | Conditions | Yield (%) | Reusability (Cycles) | Key Advantages |
| 2-aminophenol, Aldehydes | BAIL gel (1-methyl-3-(4-sulfobutyl)-1H-imidazolium hydrogen sulfate grafted on TEOS) | 130 °C, 5 h, solvent-free | 85–98 | Up to 5 | High yields, recyclable, solvent-free, no additives/inert atmosphere |
Fluorophosphoric Acid Catalysis
Information specifically detailing the application of fluorophosphoric acid (H₂PO₃F) as a catalyst for the synthesis of this compound or its derivatives was not found within the scope of the conducted research. While fluorophosphoric acid is known to be used as a general catalyst in various chemical processes, its particular role in this compound synthesis has not been extensively reported in the provided literature. dntb.gov.ua
Nanocatalyst-Mediated Synthesis
Nanocatalysts play a significant role in organic transformations due to their distinctive properties, including high reactivity, large surface area, selectivity, thermal stability, and reusability. These characteristics enable optimal yields and facilitate easy separation from reaction mixtures, making them highly efficient in this compound synthesis. researchgate.net
Copper(II) Oxide Nanoparticles
Copper(II) oxide (CuO) nanoparticles have emerged as effective and recyclable catalysts for the synthesis of benzoxazoles. They facilitate the intramolecular cyclization of o-bromoaryl derivatives in dimethyl sulfoxide (B87167) (DMSO) under atmospheric air conditions. dntb.gov.uarsc.orgresearchgate.netacs.orgbrown.edu This method is notable for being ligand-free and heterogeneous, allowing for the straightforward recovery and recycling of the CuO nanoparticles without a significant decrease in their catalytic activity. researchgate.netacs.org
Optimized reaction conditions typically involve stirring substrates with CuO nanoparticles and a base, such as potassium hydroxide (B78521) (KOH) or potassium carbonate (K₂CO₃), at temperatures ranging from 80°C to 110°C, leading to high yields of up to 97%. acs.org The efficiency of the reaction is influenced by the size of the copper oxide nanoparticles. rsc.org Additionally, CuO nanoparticles supported on silica (B1680970) (CuO-NP/SiO₂) have been successfully employed to catalyze the condensation of o-aminophenol with various aldehydes. rsc.org Another approach involves the use of CuO nanoparticles in water, alongside an organic base/ligand like tetramethylethylenediamine (TMEDA) and a phase transfer catalyst such as tetrabutylammonium (B224687) bromide (TBAB), for the synthesis of 2-arylbenzoxazoles from o-haloanilides at 100 °C, achieving yields of up to 93%.
Table 2: Copper(II) Oxide Nanoparticle Catalysis for this compound Synthesis
| Reactants | Catalyst | Conditions | Yield (%) | Key Features |
| o-bromoaryl derivatives | CuO nanoparticles, KOH or K₂CO₃ | 80–110 °C, DMSO, air, ligand-free | Up to 97 | Recyclable, heterogeneous, size-dependent activity |
| o-aminophenol, Aldehydes | CuO-NP/SiO₂ | - | - | Condensation reaction |
| o-haloanilides | CuO nanoparticles, TMEDA, TBAB | 100 °C, water | Up to 93 | Selective 2-arylthis compound formation |
Magnetic Nanomaterial (Fe₃O₄)-Supported Catalysis
Magnetic nanomaterials, particularly those based on iron(II,III) oxide (Fe₃O₄) nanoparticles, offer distinct advantages in this compound synthesis due to their facile magnetic separation and reusability. One notable method involves the use of an Fe₃O₄-supported Lewis acidic ionic liquid (LAIL@MNP) for the condensation of 2-aminophenol and aldehydes. This reaction proceeds under solvent-free sonication at 70 °C for 30 minutes, resulting in moderate to high yields. researchgate.net
Another effective magnetic catalyst is the solid acid nanocatalyst, [Fe₃O₄@SiO₂@Am-PPC-SO₃H] [HSO₄]. This catalyst has been successfully applied to the synthesis of benzoxazoles from 2-aminophenol and aldehydes in water under reflux conditions, typically within 45 minutes, yielding 79–89% of the desired products. researchgate.net This catalyst is easily separable using an external magnet and maintains its catalytic activity for at least four consecutive runs. researchgate.net
Furthermore, palladium(II) immobilized onto glucose-functionalized magnetic Fe₃O₄ nanoparticles has been shown to catalyze the one-pot synthesis of 2-substituted this compound derivatives with high yields across various organic solvents. Biosynthesized Fe₃O₄-magnetic nanoparticles (MNPs), for instance, those prepared using clover leaf aqueous extract, have also been employed in multicomponent reactions to synthesize 1,3-benzoxazole derivatives in water at 50 °C, demonstrating reusability for up to five cycles. More recently, the Fe₃O₄@SiO₂-DETA-Mg nanocatalyst has been developed as an efficient and green method for the synthesis of 2-arylthis compound derivatives from 2-aminophenol derivatives and benzaldehydes.
Gold-Palladium Alloy Nanoparticles
While gold-palladium (Au-Pd) alloy nanoparticles are recognized for their catalytic activity in various organic transformations, including the synthesis of polythis compound (PBO), benzyl (B1604629) alcohol oxidation, and formic acid dehydrogenation, specific information regarding their direct application as catalysts for the synthesis of the chemical compound this compound (the monomer) was not found within the scope of this review. researchgate.net
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry emphasize the development of synthetic methodologies that minimize environmental impact, focusing on aspects such as solvent selection, efficient separation techniques, energy conservation, and waste reduction. Several green chemistry approaches have been successfully applied to the synthesis of this compound derivatives:
Aqueous Media and Reusable Catalysts: Samarium triflate, a reusable acid catalyst, facilitates the synthesis of benzoxazoles from o-amino(thio)phenols and aldehydes under mild conditions in an aqueous medium. dntb.gov.ua Similarly, recyclable copper(II) ferrite (B1171679) nanoparticles contribute to sustainable this compound synthesis. dntb.gov.ua
Green Solvents: The use of polyethylene (B3416737) glycol (PEG 400) as a green solvent provides an environmentally benign procedure for synthesizing this compound derivatives, characterized by mild reaction conditions, simple workup, and good to excellent yields.
Oxidative Synthesis with Green Reagents: A manganese octahedral molecular sieve (OMS-2) acts as an efficient and recyclable heterogeneous catalyst for the oxidative synthesis of benzoxazoles from phenolic imines at room temperature. This system utilizes hydrogen peroxide (H₂O₂) as an environmentally friendly oxidant and dimethyl carbonate (DMC) as a bio-based solvent.
Biocatalysis: Vitamin B12 serves as a nontoxic and natural catalyst for the synthesis of benzoxazoles from catechols and primary amines in water under ambient air as the sole oxidant at 50 °C. This method aligns well with green chemistry principles due to its use of a biodegradable catalyst, mild conditions, and simple workup.
Nanocatalysis with Green Attributes: Yttrium aluminum garnet (YAG) nanoparticles offer an eco-friendly and efficient catalytic route for this compound synthesis in ethanol (B145695) at 70 °C. Recyclable zinc oxide (ZnO) nanoparticles, employed via a ball-milling strategy under solvent-free conditions, provide environmentally friendly reaction conditions with a low E-factor.
Metal-Free Approaches: Imidazolium chloride has been reported as a metal-free promoter for the synthesis of 2-substituted benzoxazoles from 2-aminophenols and DMF derivatives, achieving moderate to excellent yields.
Microwave and Ultrasound Assistance: Microwave irradiation and ultrasonication are increasingly utilized as alternative energy sources in green chemistry due to their ability to significantly reduce reaction times and improve efficiency. Microwave-assisted, ionic liquid-catalyzed synthesis under solvent-free conditions has been explored for benzoxazoles. Ultrasound irradiation has also been investigated for the environmentally benign synthesis of novel benzoxazoles in short reaction times and high yields.
Magnetic Nanocatalysts for Green Synthesis: In addition to the specific Fe₃O₄-supported catalysts mentioned previously, Fe₃O₄@chitosan has been identified as an environmentally benign and stable composite nanocatalyst for heterocyclic synthesis, including benzoxazoles.
Table 3: Green Chemistry Approaches in this compound Synthesis
| Approach | Catalyst/Conditions | Key Features |
| Aqueous Media | Samarium triflate | Reusable acid catalyst, mild conditions |
| Copper(II) ferrite nanoparticles | Recyclable, sustainable | |
| Green Solvents | PEG 400 | Mild reaction conditions, easy workup, good yields |
| Oxidative Synthesis | OMS-2, H₂O₂, DMC | Recyclable heterogeneous catalyst, environmentally friendly oxidant/solvent |
| Biocatalysis | Vitamin B12 | Nontoxic, natural catalyst, ambient air as oxidant, water as solvent |
| Nanocatalysis | YAG nanoparticles | Eco-friendly, efficient, in ethanol |
| ZnO nanoparticles | Recyclable, solvent-free, ball-milling strategy | |
| Metal-Free | Imidazolium chloride | Metal-free promoter, moderate to excellent yields |
| Energy Efficient | Microwave irradiation, Ultrasound irradiation | Short reaction times, improved efficiency |
| Magnetic Nanocatalysts | Fe₃O₄@chitosan | Environmentally benign, stable, reusable |
Reaction Mechanisms in this compound Formation
Aerobic Oxidation Mechanisms
Aerobic oxidation reactions provide an environmentally benign approach to synthesize this compound derivatives, often utilizing oxygen as the primary oxidant. One notable method involves the synthesis of 2-(3,4-disubstituted phenyl)this compound derivatives from imines using sodium cyanide under aerobic conditions mdpi.com. The proposed mechanism for this reaction is analogous to previously reported syntheses of 2-substituted this compound derivatives mdpi.com.
Density Functional Theory (DFT) studies have elucidated the detailed mechanism of cyanide-catalyzed metal-free aerobic oxidation for preparing this compound from 2-aminophenol and benzaldehyde (B42025) nih.govacs.org. These studies indicate that the cyanide anion primarily facilitates aerobic dehydrogenation rather than direct cyclization, with the dehydrogenation pathway being thermodynamically favored nih.govacs.org. Cyanide acts as a locating group, initiating oxidative dehydrogenation at the α-carbon acs.org. The presence of trace amounts of water can effectively reduce the activation energy during the condensation step nih.gov.
Another approach involves a zirconium-catalyzed one-pot synthesis of benzoxazoles from catechols, aldehydes, and ammonium (B1175870) acetate, where oxygen serves as the oxidant nih.gov. Furthermore, an FeCl3-catalyzed aerobic oxidation reaction has been reported for the synthesis of 1-benzoxazolyl-o-carboranes from 2-aminophenol and 1-formyl-o-carborane, with silver nitrate (B79036) (AgNO3) acting as a co-oxidant to achieve high yields (91–99%) rsc.org.
Intramolecular Cyclization Pathways
Intramolecular cyclization is a widely employed strategy for constructing the this compound ring system, often involving the cyclization of suitably functionalized precursors. A common route involves the cyclization of 2-aminophenols with various precursors such as benzoic acids, aryl methyl ketones, alkynes, and styrene (B11656) derivatives, typically exhibiting high selectivity and good substrate tolerance mdpi.com.
Copper-catalyzed cyclization of ortho-haloanilides offers a general method for this compound formation, proceeding via an intramolecular C-O cross-coupling nih.govorganic-chemistry.org. This reaction is believed to occur through an oxidative insertion/reductive elimination pathway involving a Cu(I)/Cu(III) manifold nih.govorganic-chemistry.org. The reaction rate of ortho-haloanilides follows the order I > Br > Cl, consistent with the oxidative addition step being rate-determining nih.gov.
Dess-Martin periodinane (DMP) has been shown to efficiently mediate the intramolecular cyclization of phenolic azomethines at ambient temperature, leading to substituted benzoxazoles organic-chemistry.org. Additionally, copper(II)-catalyzed conversion of bisaryloxime ethers to 2-arylbenzoxazoles involves a cascade C-H functionalization and C-N/C-O bond formation under an oxygen atmosphere organic-chemistry.org. Electrochemical intramolecular C-H amination is another method, where the oxidative cyclization of ortho-iminophenols to benzoxazoles proceeds through a 2,3-dihydrothis compound intermediate, with DFT studies suggesting a concerted reductive elimination as the most plausible mechanistic scenario acs.orgresearchgate.net.
Rearrangement Reactions and Mechanisms
Rearrangement reactions offer unique pathways to access this compound derivatives, often involving a reorganization of atoms within a molecule. The Beckmann rearrangement is a significant example in this compound synthesis. This compound can be prepared through the Beckmann rearrangement of salicylaldoxime (B1680748) using H-zeolites, where salicylaldoxime undergoes a facile 1,2-o-hydroxyphenyl shift followed by intramolecular cyclization researchgate.net. The syn-anti isomerization of the oxime on acid catalysts is a key step in this reaction researchgate.net.
A practical protocol for the selective synthesis of 2-substituted benzoxazoles from o-hydroxyaryl ketoximes involves a cascaded Beckmann rearrangement and intramolecular oxa-cyclization under specific conditions (e.g., using BTC/TPPO) clockss.org. Interestingly, the presence of triethylamine (B128534) (Et3N) can inhibit the Beckmann rearrangement in certain contexts clockss.org.
Novel rearrangement reactions have also been reported for accessing 2-aryl-3-(3'-oxobutenyl)-benzoxazole compounds sioc-journal.cn. These reactions typically start from 2-aminophenol, aromatic aldehydes, and 3-butyn-2-one, proceeding through nucleophilic conjugate addition, dehydration, rearrangement, and intramolecular cyclization sioc-journal.cn. The Smiles rearrangement, an intramolecular SNAr reaction, has been utilized for the synthesis of N-substituted this compound analogues, specifically involving the activation of this compound-2-thiol with chloroacetyl chloride acs.org. This rearrangement involves the nucleophilic attack of nitrogen at the this compound ring carbon, forming a new C–N bond acs.org.
Nucleophilic Attack Pathways
Nucleophilic attack is a fundamental reaction type in organic synthesis, crucial for forming new bonds in this compound chemistry. The synthesis of 2-substituted benzoxazoles from tertiary amides and 2-aminophenols in the presence of triflic anhydride (B1165640) (Tf2O) and 2-Fluoropyridine involves a cascade reaction initiated by the activation of the amide carbonyl group by Tf2O, followed by nucleophilic addition, intramolecular cyclization, and elimination mdpi.com.
In another synthetic approach to 2-aminobenzoxazoles, a reaction between o-aminophenols and N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) is employed acs.org. The Lewis acidic activation of NCTS facilitates the subsequent nucleophilic attack of the amino group acs.org. Nucleophilic conjugate addition is also a key step in certain rearrangement reactions leading to this compound derivatives sioc-journal.cn.
Furthermore, one-step transformations of steroidal oxazole (B20620) compounds to 2-thiolo-, 2-amino-, or 2-methoxy-substituted derivatives can be achieved through reactions with carbon disulfide, cyanogen (B1215507) bromide, and tetramethyl orthocarbonate, respectively researchgate.net. Subsequent amino-derivatives have been prepared via aromatic nucleophilic substitution using various cyclic secondary amines researchgate.net. Similarly, derivatization of certain this compound compounds with aromatic amines has been achieved through nucleophilic substitution of a chlorine atom olemiss.edu.
Synthetic Transformations of this compound Derivatives
Synthetic transformations of this compound derivatives are essential for modifying their structure to achieve desired properties, including enhanced bioactivity. These transformations build upon the core this compound scaffold.
Functionalization Strategies
Functionalization strategies aim to introduce specific chemical groups onto the this compound core, thereby altering its chemical and physical properties. Direct functionalization of the C-H bond at the C2 position of this compound allows for the introduction of a wide variety of functional groups without the need for pre-functionalized substrates, offering high atom economy mdpi.com.
A common method for preparing benzoxazoles involves the reaction of aminophenols with appropriate acyl chlorides to form amides, followed by cyclization under acidic conditions nih.gov. Further functionalization can include the bromination of a methyl group on the this compound ring, such as converting 2-(furan-2-yl)-5-methyl-1,3-benzoxazole to 5-(bromomethyl)-2-(furan-2-yl)-1,3-benzoxazole nih.gov.
C-H functionalization strategies are also employed for synthesizing 2-mercaptobenzoxazoles. For instance, benzoxazoles can be converted to their corresponding heteroarylthiols using 1,3-propanedithiol (B87085) in the presence of potassium hydroxide and dimethyl sulfoxide (DMSO) beilstein-journals.org. The C2 amination of this compound, catalyzed by copper(I) chloride (CuCl) and copper(II) chloride (CuCl2) and enhanced by microwave irradiation, offers significant potential for substrate expansion and the functionalization of bioactive compounds beilstein-archives.org.
Derivatization for Enhanced Bioactivity
Derivatization for enhanced bioactivity involves targeted modifications to the this compound structure to improve its interaction with biological targets. Research findings indicate that the position and nature of substituents on the this compound ring significantly influence biological activity.
For example, in a study of 2-(3,4-disubstituted phenyl)this compound derivatives, compounds with a morpholine (B109124) or N,N-diethyl group at position 4 of the phenyl ring, and those with a methoxy (B1213986) group at position 3, generally exhibited higher activity mdpi.com. The presence of an acetic acid group at the fifth position on the this compound moiety has also been shown to elevate cytotoxic activity rsc.org.
The this compound moiety itself is considered crucial for potent PCSK9 inhibitory activity and a significant LDL-cholesterol lowering effect najah.edu. Furthermore, this compound rings, particularly those developed through diverse synthetic strategies, have demonstrated high antiproliferation potential in various cancer cell lines researchgate.net. The strategic utilization of benzoxazolyl aniline (B41778) as a privileged scaffold has led to the design of novel chemical entities with antiprotozoal and antimicrobial activities olemiss.edu. These examples highlight how specific chemical modifications and the strategic placement of functional groups can lead to derivatives with improved biological profiles eurekaselect.com.
Computational Chemistry and Theoretical Studies of Benzoxazole
Molecular Modeling and Docking Studies
Pharmacophore Modeling
Pharmacophore modeling is a computational technique essential for identifying the critical spatial and electronic features of molecules required for optimal interaction with a specific biological target and to elicit a particular biological response. benthamdirect.comesisresearch.orgresearchgate.netnih.govukaazpublications.com This approach is widely applied in the design of new benzoxazole derivatives with enhanced activity.
Research has successfully generated distinct pharmacophore models for the cytotoxic activities of this compound derivatives against various cancer cell lines, including HeLa and L929. esisresearch.orgnih.gov These models help in understanding the structural requirements for selective cytotoxicity. For instance, while some active compounds fit models for both cancerous and non-cancerous cell lines, selectively cytotoxic compounds may fit only the model specific to cancer cells. esisresearch.orgnih.gov
In the context of antibacterial activity, pharmacophore analysis of this compound derivatives acting as DNA gyrase inhibitors revealed that specific features are crucial for their inhibitory potential. These include hydrogen bond acceptor (HBA), hydrogen bond donor (HBD), and hydrophobicity features. benthamdirect.com This understanding guides the synthesis of new derivatives with improved antimicrobial efficacy.
Furthermore, studies on this compound-coupled azetidinone derivatives as potential antibreast cancer agents have utilized pharmacophore modeling to identify the presence of steric and electronic features in the ligands that are necessary for supramolecular interactions with the PPARG receptor, contributing to their biological response. researchgate.netukaazpublications.com
Pharmacophore models have also been derived from the best-docked conformations of known biologically active fluoroquinolone antibiotics interacting with Staphylococcus aureus DNA gyrase. This has led to suggestions for designing novel this compound scaffolds that align with these pharmacophore models, paving the way for the discovery of new lead compounds and elucidation of their mechanisms of action. dergipark.org.tr
Quantitative Structure-Activity Relationship (QSAR) models, which incorporate pharmacophore features, have been developed for this compound benzenesulfonamide (B165840) derivatives. A notable 3D QSAR model (AAADRR.27***) identified a common pharmacophore characterized by three hydrogen bond acceptors, one hydrogen bond donor, and two aromatic rings, achieving a high square of regression (R²) of 0.9686 at PLS factor 4. researchgate.net
Table 2: Key Pharmacophore Features Identified for this compound Derivatives
| Biological Activity | Key Pharmacophore Features | Source |
| Antibacterial (DNA gyrase inhibition) | Hydrogen Bond Acceptor (HBA), Hydrogen Bond Donor (HBD), Hydrophobicity | benthamdirect.com |
| Antibreast Cancer (PPARG interaction) | Steric features, Electronic features | researchgate.netukaazpublications.com |
| Antidiabetic (QSAR model) | Three H-Acceptors, One H-Donor, Two Aromatic Rings | researchgate.net |
In silico ADMET Prediction
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a vital computational tool in early drug discovery, providing a preliminary assessment of a compound's drug-likeness, pharmacokinetic profile, and potential toxicity without the need for extensive experimental testing. benthamdirect.comresearchgate.netukaazpublications.comresearchgate.netscialert.netscialert.netresearchgate.netnih.govtandfonline.comrsc.org This predictive capability is crucial for prioritizing promising this compound derivatives for further development.
Studies have indicated that this compound derivatives generally exhibit desirable pharmacokinetic properties based on in silico ADMET investigations. benthamdirect.com For example, this compound-coupled azetidinone derivatives designed as antibreast cancer agents demonstrated physicochemical and druggable properties that were within acceptable limits and conformed to Lipinski's Rule of Five and Rule of Three, which are widely accepted guidelines for drug-likeness. researchgate.netukaazpublications.com
Specific this compound derivatives, such as CID649646, CID1318080, CID782217, and CID1385213, have undergone in silico ADME and toxicological analyses, yielding satisfactory results that suggest their potential as drug-like compounds targeting the Inosine (B1671953) 5'-Monophosphate Dehydrogenase (IMPDH) protein. scialert.netscialert.net These compounds showed favorable characteristics for oral administration, with Human Intestinal Absorption (HIA) values falling within the range typically associated with well-absorbed compounds. scialert.netscialert.net Furthermore, predictions indicated negative values for skin permeability and a tendency for light binding to plasma proteins. scialert.net
While in silico ADMET predictions offer valuable insights, they also highlight potential concerns. For instance, the Ames test, a common toxicity prediction, indicated that some this compound derivatives were mutagenic. Carcinogenicity predictions for certain derivatives showed negative results in mice but positive results in rats. scialert.net Conversely, other studies on nitrogen-substituted this compound derivatives, explored for their potential in central nervous system (CNS) disorders, predicted acceptable solubility and brain/blood partitioning, suggesting their suitability for CNS targeting. These studies also indicated no significant risk of cardiotoxicity via HERG channel inhibition. researchgate.net In the context of VEGFR-2 inhibitors, in silico ADMET and toxicity studies have been used to support and complement experimental findings. tandfonline.com
Table 3: Predicted ADMET Properties of Selected this compound Derivatives
| Property | Observation/Range | Source |
| Oral Administration | Satisfactory results; compounds have HIA in the range of well-absorbed compounds | scialert.netscialert.net |
| Skin Permeability | Negative values | scialert.net |
| Plasma Protein Binding | Lightly binds to plasma proteins | scialert.net |
| Mutagenicity (Ames test) | Some compounds predicted as mutagenic | scialert.net |
| Carcinogenicity | Negative in mice, positive in rats (for certain derivatives) | scialert.net |
| CNS Targeting (Nitrogen-substituted derivatives) | Acceptable solubility and brain/blood partitioning | researchgate.net |
| Cardiotoxicity (HERG inhibition) | No significant risk (for nitrogen-substituted derivatives) | researchgate.net |
| Drug-likeness (Lipinski's Rule) | Adhered to Lipinski's Rule of Five and Rule of Three | researchgate.netukaazpublications.com |
Advanced Applications of Benzoxazole in Medicinal Chemistry
Anticancer Potentials and Mechanisms
Specific Cancer Cell Line Activities
Colorectal Cancer (HCT 116)
Benzoxazole derivatives have demonstrated notable antiproliferative activity against human colorectal cancer cell lines, such as HCT 116 nih.govresearchgate.netbohrium.comresearchgate.net. For instance, compounds like 4 and 16, which are this compound derivatives, have shown promising anticancer activity against HCT 116 cells when compared to standard drugs d-nb.infonih.gov.
Further research has identified novel this compound and thiazole-based compounds as potential Bcl-2 inhibitors, exhibiting anti-proliferative activity. Compounds 8g, 12e, and 13d showed significant growth inhibition against HCT-116 cells, with inhibition percentages of 68.0%, 59.11%, and 43.44%, respectively researchgate.net. These compounds were found to increase total apoptosis in HCT-116 cells by 17%, 22%, and 5%, respectively, and elevated caspase-3 levels by 6, 8, and 3-fold, respectively. They also inhibited Bcl-2 activity by 60.2%, 69.2%, and 50.0%, respectively, suggesting apoptosis induction through increased caspase-3 expression and Bcl-2 downregulation as a mechanism of action researchgate.net.
Another study focused on this compound-based amides and sulfonamides, identifying them as dual peroxisome proliferator-activated receptor (PPAR)α/γ antagonists. Compound 3f, a this compound derivative, was particularly cytotoxic, inducing apoptosis and cell-cycle arrest in HCT116 and HT-29 colorectal cancer cell lines bohrium.comresearchgate.net.
Table 1: this compound Derivatives and their Activity in Colorectal Cancer (HCT 116)
| Compound | Cell Line | Activity/Effect | Mechanism | Reference |
| 4, 16 | HCT 116 | Promising anticancer activity | Not specified | d-nb.infonih.gov |
| 8g | HCT-116 | 68.0% growth inhibition, 17% total apoptosis, 6-fold increase in caspase-3, 60.2% Bcl-2 inhibition | Bcl-2 inhibition, apoptosis induction | researchgate.net |
| 12e | HCT-116 | 59.11% growth inhibition, 22% total apoptosis, 8-fold increase in caspase-3, 69.2% Bcl-2 inhibition | Bcl-2 inhibition, apoptosis induction | researchgate.net |
| 13d | HCT-116 | 43.44% growth inhibition, 5% total apoptosis, 3-fold increase in caspase-3, 50.0% Bcl-2 inhibition | Bcl-2 inhibition, apoptosis induction | researchgate.net |
| 3f | HCT116, HT-29 | Most cytotoxic, induced apoptosis and cell-cycle arrest | Dual PPARα/γ antagonism | bohrium.comresearchgate.net |
Breast Cancer (T47D, MCF-7)
This compound derivatives have been investigated for their antiproliferative effects on human breast cancer cell lines, including T47D and MCF-7 researchgate.netajphs.comajrconline.orgresearchgate.netnih.govresearchgate.netnih.gov. Studies have shown that certain 2-substituted this compound derivatives exhibit anti-proliferative activities against MCF-7 and MDA-MB-231 cell lines nih.gov. For instance, compounds 4b, 4d, and 11c demonstrated high activity against MCF-7 cells nih.gov. These compounds, along with 4a, 6c, and 8a (active against MDA-MB-231 cells), induced significant apoptosis, evidenced by remarkable overexpression of caspase-9 protein levels, pre-G1 apoptosis, and cell cycle arrest at the G2/M phase nih.gov. Their mechanism of action involves inhibition of epidermal growth factor receptor (EGFR) and aromatase (ARO) enzymes nih.gov.
Specific this compound derivatives, such as (E)-2-[(4-hydroxy-3-methoxyphenyl)methylidene]hydrazin-1-yl-2-(1,3-benzoxazol-2-ylsulfanyl)acetate (PM 4) and (E)-2-[(2-hydroxyphenyl)methylidene]hydrazin-1-yl-2-(1,3-benzoxazol-2-ylsulfanyl)acetate (PM 2), have shown excellent antiproliferative effects against human estrogen-positive MCF-7 breast cancer cells researchgate.net. Molecular docking studies suggest that these compounds may exert their anti-breast cancer activity by inhibiting the effect of estrogen through binding to the active site of estrogen receptor alpha researchgate.net.
Table 2: this compound Derivatives and their Activity in Breast Cancer (T47D, MCF-7)
| Compound | Cell Line | Activity/Effect | Mechanism | Reference |
| 4b, 4d, 11c | MCF-7 | High anti-proliferative activity, induced apoptosis, G2/M cell cycle arrest | EGFR inhibition | nih.gov |
| 4a, 6c, 8a | MDA-MB-231 | Potent cytotoxic activity, induced apoptosis, G2/M cell cycle arrest | Aromatase inhibition | nih.gov |
| PM 4, PM 2 | MCF-7 | Excellent antiproliferative effect | Estrogen receptor alpha inhibition | researchgate.net |
Lung Cancer (A549)
This compound derivatives have been synthesized and evaluated for their cytotoxic effects on human lung adenocarcinoma A549 cells researchgate.netajphs.comresearchgate.net. A series of new this compound-hydrazone and this compound-1,3,4-oxadiazole derivatives demonstrated potent cytotoxic activity against A549 cells, with some compounds (3d, 3e, 5b, 5c, 5d, and 5e) exhibiting IC50 values as low as <3.9 to 11.6 µg/mL, which were more potent than cisplatin (B142131) (IC50 = 19.00 µg/mL) researchgate.netresearchgate.net. These compounds were found to induce apoptosis in the A549 cell line researchgate.net.
Another study identified 2-[(5-nitro-1H-benzimidazol-2-yl)thio]-N-(2-methylbenzoxazol-5-yl)acetamide (3e) and 2-[(5-chloro-1H-benzimidazol-2-yl)thio]-N-(2-methylbenzoxazol-5-yl)acetamide (3g) as potent and selective anticancer agents against the A549 cell line, with IC50 values of 46.66 ± 11.54 µM and 55.00 ± 5.00 µM, respectively researchgate.net. These compounds induced apoptosis in a dose-dependent manner and modulated SIRT1 activity, suggesting a targeted therapeutic approach for non-small-cell lung cancer (NSCLC) researchgate.net.
Table 3: this compound Derivatives and their Activity in Lung Cancer (A549)
| Compound | Cell Line | IC50 (µg/mL) | Effect/Mechanism | Reference |
| 3d, 5d | A549 | <3.9 | Cytotoxic, induced apoptosis | researchgate.netresearchgate.net |
| 5e | A549 | 4.5 | Cytotoxic, induced apoptosis | researchgate.netresearchgate.net |
| 5c | A549 | 5.00 | Cytotoxic, induced apoptosis | researchgate.netresearchgate.net |
| 3e | A549 | 10.33 | Cytotoxic, induced apoptosis | researchgate.netresearchgate.net |
| 5b | A549 | 11.6 | Cytotoxic, induced apoptosis | researchgate.netresearchgate.net |
| Compound 7c | A549 | High inhibitory activity | Not specified | researchgate.net |
| 3e | A549 | 46.66 ± 11.54 µM | Induced apoptosis, increased SIRT1 levels | researchgate.net |
| 3g | A549 | 55.00 ± 5.00 µM | Induced apoptosis, decreased SIRT1 levels | researchgate.net |
| Compound 13a | A549 | 2.4 µM | Most active and selective | researchgate.net |
Diffuse Large B-cell Lymphoma (DLBCL)
This compound derivatives have shown potential antitumor activity in diffuse large B-cell lymphoma (DLBCL) cells researchgate.net. Studies using in silico and in vitro approaches have investigated benzoxazoles synthesized from thymoquinone (B1682898) against DLBCL researchgate.net. Molecular docking analysis revealed strong binding affinities of these benzoxazoles toward Akt and nuclear factor kappa B (NF-κB) protein targets, which are known to promote cancer cell proliferation and survival and are linked to tumorigenesis in both activated B-cell (ABC) and germinal center B-cell (GCB) DLBCL subtypes researchgate.net.
The WST-8 assay indicated that a this compound derivative bearing a thiophene (B33073) substituent exhibited the highest inhibitory activity in both DLBCL models researchgate.net. Western blot analysis further supported the inhibitory activity of selected compounds in HBL-1 cells, showing decreased p-NF-κB and p-Akt protein expression researchgate.net.
Table 4: this compound Derivatives and their Activity in Diffuse Large B-cell Lymphoma (DLBCL)
| Compound/Derivative | Cell Line | Activity/Effect | Mechanism | Reference |
| Benzoxazoles from thymoquinone | DLBCL | Potential antitumor activity | Akt and NF-κB protein target binding | researchgate.net |
| This compound with thiophene substituent | DLBCL | Highest inhibitory activity | Akt and NF-κB protein target binding | researchgate.net |
| Selected compounds | HBL-1 (DLBCL) | Decreased p-NF-κB and p-Akt protein expression | Inhibition of signaling pathways | researchgate.net |
Antimicrobial Activities and Mechanisms
This compound and its derivatives are well-known for their broad spectrum of antimicrobial activities, including antibacterial and antifungal properties ontosight.aid-nb.inforesearchgate.netbenthamdirect.comijpsonline.comnih.govresearchgate.netnih.govasm.orgmdpi.combibliomed.orgijpsr.com. Their structural similarities to essential biomolecules like adenine (B156593) and guanine (B1146940) enable them to interact with biopolymers in living systems, contributing to their efficacy researchgate.net.
Antibacterial Efficacy
Numerous this compound derivatives have demonstrated potent antibacterial activities against various bacterial strains, including both Gram-positive and Gram-negative bacteria researchgate.netd-nb.inforesearchgate.netbenthamdirect.comnih.govresearchgate.netnih.govasm.orgbibliomed.org.
A study involving six this compound derivatives tested against standard strains and 59 clinical isolates found that two this compound compounds (II and III) were active researchgate.netasm.org. These compounds caused considerable growth inhibition of standard strains, including Gram-positive and Gram-negative bacteria researchgate.netasm.org. Specifically, Staphylococcus aureus isolates were the most susceptible, with minimal inhibitory concentrations (MIC) for 90% inhibition being 25 µg/mL for compound III and 50 µg/mL for compound II researchgate.netasm.org. Gram-negative bacteria, such as Escherichia coli and Pseudomonas aeruginosa, were generally more resistant, requiring MICs of 200 µg/mL for a similar degree of inhibition researchgate.netasm.org.
Another investigation synthesized 2-substituted this compound derivatives and screened them against Streptococcus pyogenes, Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli nih.gov. Most of these compounds showed potent antibacterial activities, particularly against E. coli at 25 µg/mL nih.gov. Compounds 21 and 18, in particular, exhibited interesting antibacterial profiles nih.gov. Molecular docking studies suggest that the antibacterial activity of these derivatives can be linked to the inhibition of DNA gyrase benthamdirect.comijpsonline.comnih.govnih.gov.
This compound-thiazolidinone hybrids (BT hybrids) have also been synthesized and evaluated for their antibacterial activity. Hydroxy BT hybrids showed selective and potent inhibitory activity against Staphylococcus aureus with MIC values ≤ 4 µg/mL nih.gov. Compounds BT25 and BT26 were particularly potent, showing activity against drug-resistant S. aureus (MRSA & VRSA) and Enterococcus (VRE) isolates, with a MIC of 1 µg/mL nih.gov. These hybrids exhibited concentration-dependent bactericidal activity comparable to vancomycin (B549263) nih.gov. Their antibacterial mechanisms involve interactions with bacterial enzymes such as DNA gyrase B, MurB, and penicillin-binding protein 4 (PBP4) nih.gov.
Table 5: this compound Derivatives and their Antibacterial Efficacy
| Compound/Derivative | Bacterial Strain(s) | MIC (µg/mL) / Activity | Mechanism | Reference |
| Compound II | S. aureus isolates | 50 (90% inhibition) | Not specified | researchgate.netasm.org |
| Compound III | S. aureus isolates | 25 (90% inhibition) | Not specified | researchgate.netasm.org |
| Compound II, III | Gram-negative bacteria (E. coli, P. aeruginosa) | 200 (90% inhibition) | Not specified | researchgate.netasm.org |
| 2-substituted this compound derivatives | E. coli | 25 (potent activity) | DNA gyrase inhibition | nih.gov |
| Compounds 21, 18 | Gram-positive & Gram-negative bacteria | Interesting antibacterial profile | DNA gyrase inhibition | nih.gov |
| Hydroxy BT hybrids | S. aureus | ≤ 4 (potent activity) | DNA gyrase B, MurB, PBP4 inhibition | nih.gov |
| BT25, BT26 | MRSA, VRSA, VRE | 1 (potent activity) | DNA gyrase B, MurB, PBP4 inhibition | nih.gov |
| Compound 2 (containing trifluoromethylphenyl group) | E. coli, S. aureus, S. lutea | Greater activity | DNA gyrase inhibition | ijpsonline.com |
| Compound 1 (containing 4-methoxyphenyl (B3050149) group) | E. coli, S. aureus, S. lutea | Less activity | DNA gyrase inhibition | ijpsonline.com |
| Compound ZS6 | Bacteria | 7.81 (MIC) | Not specified | researchgate.net |
Antifungal Efficacy (e.g., Candida albicans, Aspergillus niger)
This compound derivatives have also demonstrated significant antifungal efficacy against various fungal strains, including common human pathogens. researchgate.netnih.govresearchgate.netmbimph.com Studies have shown their activity against Candida albicans and Aspergillus niger. longdom.orgresearchgate.netmbimph.comtsijournals.com For instance, some this compound derivatives displayed MIC values against C. albicans ranging from 64-128 μg/mL. dergipark.org.tr Compounds 1b, 1c, 2e, and 2g showed moderate activity against Candida albicans and Aspergillus niger, with MIC values of 64 μg mL⁻¹ for both strains. researchgate.net this compound derivative 4c exhibited good antifungal activity against Candida albicans MTCC3541. mbimph.com Compound 1, a this compound derivative, showed strong antimicrobial action for C. krusei (MIC = 15.6 µg/mL) and activity against C. albicans (62.5 µg/mL) and C. tropicalis (125.0 µg/mL). scilit.com Eugenol-benzoxazole hybrids (5a, 5b′, 5c, and 5d′) were found to be approximately five times more active than eugenol (B1671780) against C. albicans and C. glabrata, with 5b′ and 5d′ also showing good activity against C. krusei. capes.gov.br
Table 3: Antifungal Activity of this compound Derivatives
| This compound Derivative | Target Fungi | MIC (μg/mL) | Reference |
| Various derivatives | Candida albicans | 64-128 | dergipark.org.tr |
| 1b, 1c, 2e, 2g | Candida albicans | 64 | researchgate.net |
| 1b, 1c, 2e, 2g | Aspergillus niger | 64 | researchgate.net |
| 4c | Candida albicans | Good activity | mbimph.com |
| II, III | Candida albicans | 25-50 | nih.gov |
| 1 | Candida krusei | 15.6 | scilit.com |
| 1 | Candida albicans | 62.5 | scilit.com |
| 1 | Candida tropicalis | 125.0 | scilit.com |
| 6b | Aspergillus niger | Better activity | asianpubs.org |
| 6c | Candida albicans | Better activity | asianpubs.org |
| 6d | Aspergillus ficcum | More prominent | asianpubs.org |
| IVe, IVj | Aspergillus niger | Effective | ijpcbs.com |
| 5k, 6a | C. albicans isolate | 16 | nih.gov |
| 5i | C. glabrata | 16 (53.0% R) | nih.gov |
| 5a, 5b′, 5c, 5d′ | C. albicans, C. glabrata | ~5x Eugenol | capes.gov.br |
| 5b′, 5d′ | C. krusei | Good activity | capes.gov.br |
| 7c | Candida albicans | <100 | nih.govresearchgate.net |
Antiviral Potentials
This compound derivatives have demonstrated antiviral potential, with research exploring their activity against various viruses. researchgate.netresearchgate.netnih.govmbimph.com Specifically, benzoxazoles have been investigated as inhibitors of the NTPase/helicase of Hepatitis C Virus (HCV) and the reverse transcriptase of HIV. rsc.org Some 2-amino-benzoxazole sulfonamide compounds have shown activity in inhibiting HIV-1 infection, including multi-drug resistant isolates. tandfonline.com Compound 7a, a 2-substituted this compound derivative, displayed moderate anti-HIV-1 activity with a maximum cell protection of 36.6% at 2 x 10⁻⁵ μM. nih.govresearchgate.net
Mechanism of Action (e.g., DNA Gyrase Inhibition)
The mechanisms by which this compound derivatives exert their antimicrobial effects are diverse. One notable mechanism involves the inhibition of DNA gyrase, a crucial enzyme for bacterial DNA replication and repair. researchgate.net Beyond DNA gyrase inhibition, this compound derivatives have been shown to act through other mechanisms, including DNA intercalation, enzyme inhibition, and disruption of cellular signaling pathways. mdpi.com For instance, some benzoxazoles have been identified as inhibitors of VEGFR kinase and DNA topoisomerase. mdpi.com In the context of antifungal activity, studies suggest that benzoxazoles can perturb total sterol content, inhibit the efflux of membrane transport trackers, and affect mitochondrial respiration, similar to the action of commercially available azoles. nih.gov Molecular docking studies have also revealed that certain this compound derivatives can block the active centers of amino acid synthases in bacteria, such as glucosamine (B1671600) 6-phosphate synthase. uobaghdad.edu.iq
Anti-inflammatory and Analgesic Properties
This compound derivatives are known for their anti-inflammatory and analgesic properties. mdpi.comresearchgate.netnih.govdergipark.org.trresearchgate.netnih.govmbimph.comrsc.org Historically, the this compound moiety was a core pharmacophoric unit of non-steroidal anti-inflammatory drugs (NSAIDs) like benoxaprofen (B1668000) and flunoxaprofen. nih.gov Although these specific drugs were withdrawn due to side effects, the this compound scaffold continues to be explored for new anti-inflammatory and analgesic agents. nih.gov A series of 7-acyl-5-chloro-2-oxo-3H-benzoxazole derivatives, for example, demonstrated analgesic and anti-inflammatory activities comparable to standard analgesics.
Neuroprotective and CNS-Related Activities
The this compound scaffold has also shown promise in neuroprotection and various central nervous system (CNS)-related activities. mdpi.comnih.govdergipark.org.trrsc.org this compound derivatives are being investigated as potential drugs for neurodegenerative diseases, including Alzheimer's disease. nih.govresearchgate.net Some novel synthetic substituted benzo[d]oxazole-based derivatives have exerted neuroprotective effects on β-amyloid (Aβ)-induced PC12 cells, suggesting their potential in treating Alzheimer's disease. researchgate.net Beyond neuroprotection, this compound derivatives are known for their potential as anticonvulsant, muscle-relaxant, sedative, and antipsychotic agents. nih.govontosight.ai
Other Therapeutic Applications
Beyond its well-established roles, this compound and its derivatives exhibit a spectrum of other therapeutic applications, including effects on glucose metabolism, oxidative stress, neurological disorders, and enzyme inhibition.
Antihyperglycemic Potentiating Effects
This compound derivatives have demonstrated promising antihyperglycemic potentiating activity, indicating their potential in managing blood glucose levels. jocpr.comresearchgate.netchemistryjournal.netnajah.eduresearchgate.net Research has focused on their ability to modulate enzymes involved in carbohydrate metabolism. For instance, some this compound analogs have been investigated for their inhibitory effects against α-amyloglucosidase, showing moderate potential in this regard. chemistryjournal.net
A notable example is BRL 49653, a this compound derivative that was selected for further evaluation based on its potent antihyperglycemic effects. Studies in genetically obese C57 Bl/6 ob/ob mice demonstrated its efficacy, coupled with enhanced selectivity against reductions in blood hemoglobin content. researchgate.net More recently, synthesized this compound derivatives were assessed for their anti-diabetic properties through α-amylase and α-glucosidase assays. Specific compounds, namely 5b, 6b, 3b, and 4b, exhibited potent anti-diabetic activity when compared to the standard drug acarbose. wu.ac.th The presence of sulfonamide substitutions was identified as a factor contributing to enhanced biological activity in these compounds. wu.ac.th
| Compound | Activity | Comparison Standard | Key Finding |
|---|---|---|---|
| BRL 49653 | Antihyperglycemic | N/A | Potent activity with enhanced selectivity in C57 Bl/6 ob/ob mice. researchgate.net |
| Compounds 5b, 6b, 3b, 4b (this compound derivatives) | Anti-diabetic (α-amylase & α-glucosidase inhibition) | Acarbose | Potent activity; sulfonamide substitutions enhance potency. wu.ac.th |
Antioxidant Activity
The antioxidant potential of this compound derivatives has been widely explored, highlighting their capacity to scavenge free radicals and mitigate oxidative stress. researchgate.netnajah.eduwu.ac.thresearchgate.netinnovareacademics.inscispace.comnih.govd-nb.info In vitro studies commonly employ assays such as 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2-azinobis (3-ethyl-benzothiazoline-6-sulfonic acid) (ABTS) free radical scavenging capacities to quantify this activity. wu.ac.thresearchgate.netscispace.com
Several this compound derivatives have demonstrated significant antioxidant effects. For instance, compounds PM 4 and PM 2 exhibited potent antioxidant activity, comparable to or exceeding that of butylated hydroxyl anisole. researchgate.net Another derivative, 2-amino-N-isopropyl-benzoxazole-5-carboxamide (Compound Vf), showed notable antioxidant activity with an IC₅₀ value of 4.65, demonstrating its potency relative to ascorbic acid. innovareacademics.in Additionally, a 2-benzylthis compound (B4618616) derivative with a benzamido moiety (Compound 1) displayed the highest DPPH scavenging activity at 10⁻³ M concentration, achieving 85% inhibition, which was comparable to the well-known antioxidant BHT. scispace.com Furthermore, compounds 1, 2, 4, and 6 exhibited potent scavenging effects on superoxide (B77818) radicals at a concentration of 10⁻³ M. scispace.com In some contexts, phenyl this compound derivatives, such as Compound 34, have shown significant antioxidant potential (49.6%), surpassing donepezil (B133215) (<10%) and paralleling ascorbic acid (56.6%). nih.gov
| Compound | Antioxidant Assay | Key Finding / IC₅₀ (µM) / % Inhibition | Comparison Standard |
|---|---|---|---|
| PM 4, PM 2 | DPPH, ABTS scavenging | Potent antioxidant activity. researchgate.net | Butylated hydroxyl anisole |
| Compound Vf (2-amino-N-isopropyl-benzoxazole-5-carboxamide) | DPPH scavenging | IC₅₀ = 4.65. innovareacademics.in | Ascorbic acid |
| Compound 1 (2-benzylthis compound with benzamido moiety) | DPPH scavenging | 85% inhibition at 10⁻³ M. scispace.com | BHT |
| Compounds 1, 2, 4, 6 | Superoxide radical scavenging | Potent effect at 10⁻³ M. scispace.com | N/A |
| Compound 34 (Phenyl this compound derivative) | Antioxidant potential | 49.6% inhibition. nih.gov | Donepezil (<10%), Ascorbic acid (56.6%) |
Anticonvulsant Effects
This compound derivatives have been identified as a class of compounds possessing anticonvulsant properties, offering potential therapeutic avenues for neurological disorders such as epilepsy. researchgate.netchemistryjournal.netresearchgate.netinnovareacademics.innih.govnih.govjapsonline.commdpi.comresearchgate.net
Early investigations into 2-thioalkyl-5-(4H-1,2,4-triazol-4-yl)benzo[d]oxazoles revealed potent anticonvulsant activities. For instance, 2-(3-fluobenzyl)thio-5-(4H-1,2,4-triazol-4-yl)benzo[d]oxazole demonstrated significant efficacy with ED₅₀ values of 11.4 mg/kg in the maximal electroshock seizure (MES) model and 31.7 mg/kg in the subcutaneous pentylenetetrazole (sc-PTZ) induced seizure model. nih.gov Further research into this compound derivatives containing a triazolone moiety (Compounds 4a-m) identified Compound 4g as particularly promising. This compound exhibited ED₅₀ values of 23.7 mg/kg in MES and 18.9 mg/kg in PTZ-induced seizures. Notably, Compound 4g also had a neurotoxicity dose (TD₅₀) of 284.0 mg/kg, resulting in a higher protective index (PI = TD₅₀/ED₅₀) compared to standard anticonvulsants like carbamazepine (B1668303) and valproate. nih.gov Mechanistic studies suggested that the anticonvulsant action of Compound 4g involves the γ-aminobutyric acid (GABAergic) system, as it significantly increased GABA levels in mouse brain. nih.gov
Other studies have also highlighted the anticonvulsant potential of this compound-containing structures. Certain 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives showed marked anticonvulsant activity in mice, with 3-(sulfamoylmethyl)-1,2-benzisoxazole (1a) being identified as a promising candidate. nih.gov Novel 4,5-disubstituted-1,2,4-triazoles, which include this compound derivatives, were screened using MES and sc-PTZ methods, with compounds 6g, 6h, and 6m demonstrating potent activity comparable to phenytoin (B1677684) and carbamazepine. japsonline.com A novel synthetic 1,2,4-triazole (B32235) containing a this compound derivative (TSBD) also exhibited significant and dose-dependent anticonvulsant activity against both MES and PTZ-induced convulsions, further suggesting an interaction with GABAergic mechanisms. researchgate.net
| Compound | Seizure Model | ED₅₀ (mg/kg) | TD₅₀ (mg/kg) | Protective Index (PI) | Comparison Standard | Key Finding |
|---|---|---|---|---|---|---|
| 2-(3-fluobenzyl)thio-5-(4H-1,2,4-triazol-4-yl)benzo[d]oxazole | MES | 11.4 nih.gov | N/A | N/A | N/A | Potent anticonvulsant activity. nih.gov |
| 2-(3-fluobenzyl)thio-5-(4H-1,2,4-triazol-4-yl)benzo[d]oxazole | sc-PTZ | 31.7 nih.gov | N/A | N/A | N/A | Potent anticonvulsant activity. nih.gov |
| Compound 4g (this compound derivative with triazolone) | MES | 23.7 nih.gov | 284.0 nih.gov | > Carbamazepine, Valproate nih.gov | Carbamazepine, Valproate | Increased GABA levels in mouse brain. nih.gov |
| Compound 4g (this compound derivative with triazolone) | PTZ | 18.9 nih.gov | 284.0 nih.gov | > Carbamazepine, Valproate nih.gov | Carbamazepine, Valproate | Increased GABA levels in mouse brain. nih.gov |
| 3-(sulfamoylmethyl)-1,2-benzisoxazole (1a) | MES | N/A | N/A | N/A | N/A | Considered most promising among its series. nih.gov |
| Compounds 6g, 6h, 6m (4,5-disubstituted-1,2,4-triazoles) | MES, sc-PTZ | N/A | N/A | N/A | Phenytoin, Carbamazepine | Potent activity comparable to standards. japsonline.com |
| TSBD (1,2,4-triazole containing this compound derivative) | MES, PTZ | Significant, dose-dependent researchgate.net | N/A | N/A | N/A | Possible interference with GABAergic mechanism. researchgate.net |
Tyrosinase Inhibition
This compound moieties have been recognized for their ability to inhibit tyrosinase, an enzyme crucial for melanin (B1238610) biosynthesis. This inhibitory activity makes them relevant for applications in skin-lightening and hyperpigmentation treatment. d-nb.inforesearchgate.net
Research into phenolic compounds featuring a 2-phenylbenzo[d]oxazole scaffold has revealed them as novel tyrosinase inhibitors. nih.govscilit.com Specifically, compounds 3, 8, and 13, each characterized by a 2,4-dihydroxyphenyl (resorcinol) ring, demonstrated potent inhibitory activities against mushroom tyrosinase. nih.govscilit.com Compound 3, in particular, showed an impressive IC₅₀ value of 0.51 ± 0.00 μM when L-tyrosine was used as the substrate, indicating a potency approximately 28 times greater than that of kojic acid (IC₅₀ 14.33 ± 1.63 μM), a common tyrosinase inhibitor. nih.govscilit.com When L-dopa was used as the substrate, these compounds (3, 8, and 13) still exhibited stronger tyrosinase inhibition compared to kojic acid, with IC₅₀ values of 16.78 ± 0.57, 20.38 ± 1.99, and 20.76 ± 1.02 μM, respectively. nih.gov Kinetic studies and docking simulations suggest that the resorcinol (B1680541) structure plays a critical role in tyrosinase inhibition through hydrophobic and hydrogen bonding interactions. scilit.com While some this compound derivatives, such as Compound 14, have shown moderate tyrosinase inhibition, the presence of specific structural features like the 2,4-dihydroxyphenyl moiety appears to significantly enhance potency. d-nb.info
| Compound | Tyrosinase Inhibitory Activity (IC₅₀) | Substrate | Comparison Standard (Kojic Acid IC₅₀) | Key Finding |
|---|---|---|---|---|
| Compound 3 (2-phenylbenzo[d]oxazole derivative with 2,4-dihydroxyphenyl) | 0.51 ± 0.00 μM nih.govscilit.com | L-tyrosine | 14.33 ± 1.63 μM nih.gov | 28-times higher potency than kojic acid. nih.govscilit.com |
| Compound 8 (2-phenylbenzo[d]oxazole derivative with 2,4-dihydroxyphenyl) | 2.22 ± 0.16 μM nih.gov | L-tyrosine | 14.33 ± 1.63 μM nih.gov | Potent inhibition. nih.gov |
| Compound 13 (2-phenylbenzo[d]oxazole derivative with 2,4-dihydroxyphenyl) | 3.50 ± 0.07 μM nih.gov | L-tyrosine | 14.33 ± 1.63 μM nih.gov | Potent inhibition. nih.gov |
| Compound 3 | 16.78 ± 0.57 μM nih.gov | L-dopa | N/A (still stronger than kojic acid) nih.gov | Strong inhibition. nih.gov |
| Compound 8 | 20.38 ± 1.99 μM nih.gov | L-dopa | N/A (still stronger than kojic acid) nih.gov | Strong inhibition. nih.gov |
| Compound 13 | 20.76 ± 1.02 μM nih.gov | L-dopa | N/A (still stronger than kojic acid) nih.gov | Strong inhibition. nih.gov |
| Compound 14 | Moderate inhibition d-nb.info | N/A | N/A | Moderate activity. d-nb.info |
Cholesterol Ester Transfer Protein Inhibition
This compound derivatives, particularly those with a 2-arylthis compound scaffold, have been investigated as inhibitors of cholesterol ester transfer protein (CETP). CETP plays a crucial role in lipid metabolism by facilitating the transfer of cholesteryl esters from high-density lipoprotein (HDL) to low-density lipoprotein (LDL) and very low-density lipoprotein (VLDL). Inhibition of CETP is a strategy to increase atheroprotective HDL cholesterol levels. innovareacademics.inresearchgate.netnih.govbioinfopublication.org
Structure-activity relationship (SAR) studies have identified key structural features that enhance CETP inhibitory activity within the this compound framework. Substitution at the 5- and 7-positions of the this compound moiety has been found to be particularly beneficial for potent CETP inhibition. innovareacademics.inresearchgate.netnih.gov A series of 2-arylthis compound inhibitors was described, with Compound 47, specifically N-{4-[5-Cyano-7-(1–hydroxy-1-methyl-ethyl)-benzoxazol-2-yl]-phenyl}-2-o-tolyloxy-acetamide, emerging as a highly potent inhibitor in its series. This compound demonstrated an IC₅₀ value of 28 nM against CETP. innovareacademics.inresearchgate.netnih.gov Furthermore, docking studies have identified other 2-arylthis compound derivatives, such as Compound 29C, which exhibited an appreciable IC₅₀ value of 0.16 µM, further supporting the potential of this scaffold in CETP inhibition. bioinfopublication.org The this compound moiety itself is considered essential for delivering potent CETP inhibitory activity and contributing to beneficial LDL-cholesterol lowering effects. najah.edu
| Compound | Target | IC₅₀ | Key Finding |
|---|---|---|---|
| Compound 47 (N-{4-[5-Cyano-7-(1–hydroxy-1-methyl-ethyl)-benzoxazol-2-yl]-phenyl}-2-o-tolyloxy-acetamide) | CETP | 28 nM innovareacademics.inresearchgate.netnih.gov | Most potent inhibitor in its series; 5- and 7-position substitution beneficial. innovareacademics.inresearchgate.netnih.gov |
| Compound 29C (2-arylthis compound derivative) | CETP | 0.16 µM bioinfopublication.org | Appreciable inhibitory activity in docking studies. bioinfopublication.org |
Polybenzoxazoles Pbos in High Performance Materials Research
Synthesis and Polymerization Techniques for PBOs
The synthesis of polybenzoxazoles primarily involves two main traditional approaches: polycondensation and thermal rearrangement from precursor polymers. Recent advancements also include novel catalytic methods.
Polycondensation Methods
Polycondensation is a common route for PBO synthesis, typically proceeding via one-step or two-step processes.
Two-step process: This method involves the initial formation of soluble poly(o-hydroxyamide)s or poly(o-hydroxy)amide)s. This is achieved through the solution condensation of aromatic diacid chlorides with bis(o-aminophenol)s. The resulting precursor polymers are soluble in common organic solvents, facilitating their processing into films or nanofibers. Subsequent thermal cyclodehydration of these precursors yields the final PBO structure. nih.govwikipedia.orguni.luamericanelements.com
One-step direct polycondensation: This approach involves the direct reaction between bis(o-aminophenol)s and aromatic diacids. The reaction is typically carried out in strong acid media such as poly(phosphoric acid) (PPA), phosphorus pentoxide/methanesulfonic acid (PPMA), or trimethylsilyl (B98337) polyphosphate (PPSE)/o-dichlorobenzene. While effective for producing PBO fibers, this method can leave residual acid in the fibers, potentially leading to hydrolytic degradation of the benzoxazole moiety when exposed to moisture at elevated temperatures. nih.govamericanelements.com
Various monomers can be employed in polycondensation, including bis(o-aminophenol)s with aromatic diacid diphenyl esters wikipedia.orguni.lu, or 4,6-diaminobenzene-1,2-diol dihydrochloride (B599025) with terephthalic acid or its derivatives nih.govamericanelements.com. Another route involves the reaction of aromatic bisphenols with bis(fluorophenyl) benzoxazoles through a nucleophilic displacement reaction wikipedia.orguni.lu.
Thermal Rearrangement (TR) from Precursor Polymers
Thermal rearrangement (TR) is a sophisticated method for synthesizing PBOs, particularly those with excellent gas separation performance. This process involves the high-temperature treatment of polymeric precursors in the solid state. nih.gov
Precursor Materials: TR-PBOs are typically derived from functionalized polyimides (PIs) and polyamides (PAs) that contain hydroxyl (-OH) substituents in the ortho position to the imidic nitrogen. nih.govnih.gov
Process Conditions: The thermal rearrangement generally occurs at temperatures ranging from 300°C to 450°C. During this heat treatment, o-hydroxypolyimides (o-HPI) undergo conversion to TR-PBOs, accompanied by the release of carbon dioxide (CO2) molecules.
Structural Impact: The TR process induces a change in the fractional free volume (FFV) distribution within the polymer, leading to the formation of ultrafine microporosity. This structural modification significantly enhances gas permeabilities and selectivities, making TR-PBOs suitable for membrane applications. nih.gov For instance, incorporating triptycene (B166850) units into poly(hydroxyimide) precursor structures has been shown to increase FFV, resulting in high gas permeabilities and selectivities nih.gov. Conversions to TR-PBO increase with temperature, with nearly quantitative conversions achieved around 450°C.
Novel Catalytic Approaches for PBO Production
Recent research has explored the use of nanoparticle (NP) catalysts for the green chemistry synthesis of polythis compound. These novel approaches aim to achieve controlled polymerization, higher purity, and improved properties in PBOs, addressing limitations such as contamination from traditional poly(phosphoric acid) (PPA) methods.
Nanoparticle Catalysis: AuPd alloy nanoparticles (NPs), particularly 3.7 nm Au42Pd58 NPs, have been reported to catalyze one-pot reactions involving formic acid, diisopropoxy-dinitrobenzene, and terephthalaldehyde (B141574) to yield pure thermoplastic rigid-rod PBO. The molecular weight of the resulting PBO can be tuned, ranging from 5.8 to 19.1 kDa.
Copper Nanoparticle Catalysis: Cu NPs and Cu2O NPs have also demonstrated catalytic activity in tandem reactions for PBO synthesis. For example, 13 nm Cu2O NPs efficiently catalyze reactions involving ammonia (B1221849) borane, diisopropoxy-dinitrobenzene, and terephthalaldehyde, leading to controlled polymerization and the facile synthesis of PBO. These nanoparticle-catalyzed methods offer PBO films with enhanced resistance to hydrolysis and superior thermal and mechanical properties compared to some commercial PBOs like Zylon.
Acid-Catalyzed Polybenzoxazine Precursors: In the context of PBO aerogels, acid-catalyzed methods have been developed for the synthesis of polybenzoxazine (PBO) aerogels, which can subsequently be converted to cross-linked PBO aerogels through heat treatment. Examples include the use of hydrochloric acid (HCl) or oxalic acid as catalysts in room-temperature synthesis processes.
Applications of PBOs in Advanced Materials
The exceptional properties of PBOs make them highly suitable for various advanced material applications, particularly in the semiconductor industry and in the development of high-performance aerogels.
Dielectric Resins in Semiconductor Industry
Polybenzoxazoles are extensively utilized as high-performance polymer dielectrics and passivation layers in microelectronics. Their application is critical in advanced semiconductor packaging technologies, including wafer bumping and wafer level packaging (WLP), as well as flip-chip chip scale package (FCCSP) products, especially where high I/O density is required. nih.gov
Key Properties: PBOs serve as stress relief and protective insulating layers due to their outstanding features, which include high thermal stability, excellent chemical resistance, low flammability, and a low dielectric constant. nih.gov PBOs offer improved dielectric performance and lower moisture absorption compared to polyimides, largely attributed to the absence of carbonyl groups in their polymer backbone. nih.gov
Processing: To simplify manufacturing and reduce costs, photosensitive PBO polymers have been developed. These materials can be processed using standard photolithography techniques, typically acting as positive-tone and aqueous-developable materials. nih.gov Curing of PBO films often involves high-temperature processes, such as a 30-minute hold at 150°C followed by an additional 30-minute hold at 320°C. However, rapid low-temperature curing methods, such as variable frequency microwave (VFM) processing, are being investigated to mitigate potential detrimental effects on device characteristics and reliability due to prolonged high-temperature exposure.
High-Performance Polymer Aerogels
Polybenzoxazine (PBO) aerogels, a specific type of PBO-based material, combine the desirable characteristics of aerogels with the inherent strengths of polybenzoxazines, resulting in materials with unique properties.
Material Characteristics: These aerogels are characterized by their low density, high porosity, and excellent thermal insulation capabilities. They also exhibit high thermal stability, low water absorption, and superior mechanical strength. PBO aerogels demonstrate robust thermo-mechanical properties at elevated temperatures, inherent flame retardancy, and superhydrophobicity across a range of bulk densities.
Synthesis and Properties: PBO aerogels can be prepared using straightforward, scalable ambient-drying processes. Acid-catalyzed methods, such as those utilizing hydrochloric acid (HCl) or oxalic acid, have also been employed for their synthesis at room temperature.
Thermal Conductivity: PBO aerogels show low thermal conductivities, ranging from 0.030 to 0.039 W m⁻¹ K⁻¹, and as low as 0.0335 to 0.0652 W/m·K under ambient pressure.
Mechanical Strength: They possess excellent mechanical properties, including a high compressive modulus (e.g., 84.68 MPa) and significant compressive strength (e.g., 1 MPa at 0.24 g/cm³ at room temperature). They can be compressed to more than 80% deformation without obvious cracks.
Dielectric Properties: PBO aerogels also exhibit low dielectric properties (e.g., 1.51 at 1 kHz).
Flame Retardancy: Their intrinsic flame resistance is enhanced by a high limiting oxygen index (LOI) of up to 32.5.
The conversion of polybenzoxazine aerogels into cross-linked PBO aerogels through heat treatment is a promising strategy for producing multifunctional, high-performance materials.
Supramolecular Chemistry Involving Benzoxazole Scaffolds
Self-Assembly Principles and Non-Covalent Interactions
The self-assembly of benzoxazole scaffolds is primarily driven by a delicate balance of various non-covalent interactions. These weak, reversible forces dictate the three-dimensional arrangement and stability of supramolecular architectures. Key interactions include hydrogen bonding, CH-π and π-π interactions, and van der Waals forces. nih.govresearchgate.netfrontiersin.orgmdpi.comnih.govfortunejournals.com
Hydrogen Bonding
Hydrogen bonding is a crucial directional interaction in the self-assembly of this compound derivatives. The nitrogen and oxygen atoms within the this compound ring, as well as substituents on the scaffold, can act as hydrogen bond acceptors, while hydrogen atoms attached to electronegative atoms (e.g., N-H, O-H) or even carbon atoms (C-H) can serve as donors.
Specific examples of hydrogen bonding involving this compound derivatives include:
N-H⋯N Hydrogen Bonds: In the crystal structure of 2-(2-aminophenyl)-1,3-benzoxazole, both intramolecular N2—H2B⋯N3 and intermolecular N2—H2A⋯N2 hydrogen bonds are observed. The intramolecular bond closes an S(6) ring, while the intermolecular bonds form zigzag chains. iucr.org Similarly, N—H⋯N hydrogen bonds link molecules in 2-(4-aminophenyl)-1,3-benzoxazole, generating a two-dimensional network. researchgate.net
C-H⋯N Hydrogen Bonds: Methyl 1,3-benzoxazole-2-carboxylate exhibits strong C—H⋯N hydrogen bonds in its crystal structure. iucr.orgresearchgate.netnih.gov
N-H⋯O Hydrogen Bonds: In a 2-aminothis compound–fumaric acid molecular salt, N—H⋯O hydrogen bonds are the most prominent interaction, forming dimers. iucr.org
These interactions are critical for stabilizing the molecular packing and directing the formation of extended supramolecular networks.
| Hydrogen Bond Type | Compound Example | Distance (Å) / Energy (kJ/mol) | Reference |
| N—H⋯N (Intramolecular) | 2-(2-aminophenyl)-1,3-benzoxazole | 2.094 (18) - 2.146 (18) | iucr.org |
| N—H⋯N (Intermolecular) | 2-(2-aminophenyl)-1,3-benzoxazole | 2.289 (15) - 2.522 (16) | iucr.org |
| C—H⋯N | Methyl 1,3-benzoxazole-2-carboxylate | Not specified as exact value, but "strong" | iucr.orgnih.gov |
| C—H⋯O | Methyl 1,3-benzoxazole-2-carboxylate | Not specified as exact value, but "weak" | iucr.orgnih.gov |
| C—H⋯O | This compound methyl ester | 44.8 kJ mol⁻¹ | researchgate.net |
| N—H⋯O | 2-aminothis compound–fumaric acid salt | Not specified as exact value | iucr.org |
CH-π and F-π Interactions
CH-π Interactions: These interactions involve a weak attractive force between a C-H bond and the electron-rich π-system of an aromatic ring, such as the this compound moiety. They play a role in stabilizing crystal structures and directing molecular packing. For instance, weak C-H···π interactions contribute to the stabilization of molecules in certain this compound compounds. core.ac.uk In 2-substituted this compound derivatives, intermolecular C-H…π interactions have been observed. researchgate.net Methyl 1,3-benzoxazole-2-carboxylate also shows C–O⋯π interactions, further stabilizing its structure. iucr.orgresearchgate.netnih.gov
F-π Interactions: While less commonly reported specifically for the this compound ring itself compared to other non-covalent interactions, related interactions involving fluorine atoms in this compound-containing compounds have been noted. For example, in anilido-benzoxazole boron difluoride dyes, CH/F interactions and π-π interactions contribute to dimerization. rsc.org Furthermore, BF-π interactions have been identified as driving forces in the supramolecular chemistry of tetracoordinate boron-containing organic molecules, some of which are this compound analogues. frontiersin.orgbohrium.com These interactions highlight the potential for fluorine substituents to influence the self-assembly of this compound derivatives.
This compound as a Component in Supramolecular Assemblies
The this compound scaffold's ability to engage in diverse non-covalent interactions makes it an attractive building block for constructing various supramolecular assemblies with advanced functionalities.
Chiral Supramolecular Structures
Chirality is a critical property in many fields, including drug discovery and material science. This compound derivatives can be incorporated into systems that exhibit or induce supramolecular chirality. This compound has been utilized as a chiral auxiliary in asymmetric reactions and as a chiral receptor for the resolution of racemic mixtures. core.ac.uk
The self-assembly process itself can lead to the formation of chiral supramolecular superstructures, even from achiral building blocks in the presence of a chiral bias. researchgate.net The control over supramolecular chirality often relies on thermodynamic and kinetic variables influenced by molecular structural parameters and environmental contributions. researchgate.net For instance, in porphyrins, the number of stereogenic centers influences the self-assembly and chiral structure of aggregates, leading to helical structures stabilized by hydrogen bonds. acs.org While this example is not solely this compound, it illustrates the principles of how molecular chirality can be transferred and amplified into supramolecular structures, a principle applicable to appropriately designed this compound systems.
Chemosensors and Fluorescent Probes
This compound-containing compounds are widely employed in the design of chemosensors and fluorescent probes due to their excellent photophysical properties, including strong luminescence. core.ac.ukrsc.org These probes typically undergo a change in their emission properties upon selective interaction with an analyte, enabling efficient detection.
Examples of this compound-Based Chemosensors:
Zinc (Zn²⁺) and Cadmium (Cd²⁺) Ion Detection: A cyclophane macrocycle (L) incorporating the 1,3-bis(benzo[d]oxazol-2-yl)phenyl (BBzB) fluorophore acts as a PET-mediated chemosensor for Zn²⁺ and Cd²⁺. It shows significant fluorescence enhancement (chelation enhancement of fluorescence, CHEF effect) upon coordination with these metal ions in an aqueous medium. mdpi.com Another water-soluble fluorescent sensor, based on a 2-(2′-aminophenyl)this compound derivative, demonstrated high sensitivity and selectivity for Zn²⁺, with a 25-fold fluorescence enhancement upon chelation. rsc.org A fluorescent zinc sensor (HNBO–DPA) consisting of a 2-(2′-hydroxy-3′-naphthyl)this compound (HNBO) chromophore also exhibits zinc-induced fluorescence turn-on. acs.org
Magnesium (Mg²⁺) and Zinc (Zn²⁺) Ion Sensing: 2-(3,5,6-Trifluoro-2-hydroxy-4-methoxyphenyl)this compound (fluorophore 3) is applicable as a fluorescent probe for sensing magnesium cations, while its benzothiazole (B30560) analogue (fluorophore 4) is suitable for zinc cation sensing. Both are sensitive to pH changes, showing large fluorescence enhancement under basic conditions. acs.org
Cyanide Ion (CN⁻) Detection: While the primary example found was a methoxyquinolone–benzothiazole hybrid, the principle of using a conjugated derivative linked through a double bond for nucleophilic addition and subsequent fluorescence quenching is relevant. This compound derivatives can be designed with similar features to act as sensors for anions. mdpi.com
These examples highlight the utility of this compound scaffolds in developing highly selective and sensitive optical chemosensors for various analytes, leveraging their intrinsic fluorescent properties and ability to form specific supramolecular complexes.
| Sensor Compound (or Core) | Target Analyte | Sensing Mechanism | Key Feature/Response | Reference |
| Macrocycle L (BBzB fluorophore) | Zn²⁺, Cd²⁺ | PET-mediated, CHEF effect | Emissive at 390 nm (acidic pH), non-emissive (basic pH); fluorescence enhancement upon metal coordination | mdpi.com |
| 2-(2′-aminophenyl)this compound-amide-2-picolylamine (Sensor 1) | Zn²⁺ | Receptor-spacer-fluorophore platform | 25-fold fluorescence enhancement, high selectivity | rsc.org |
| HNBO–DPA (HNBO chromophore) | Zn²⁺ | Zn-induced deprotonation | 44-fold fluorescence turn-on at pH 7.0, Kd = 12 pM | acs.org |
| 2-(3,5,6-Trifluoro-2-hydroxy-4-methoxyphenyl)this compound (Fluorophore 3) | Mg²⁺, pH | High acidity of fluorophenol moiety | Sensitive to pH 7-8, large fluorescence enhancement under basic conditions | acs.org |
Liquid Crystalline Materials
This compound, a heterocyclic compound, has emerged as a significant mesogenic core in the development of liquid crystalline materials due to its unique structural features, including a planar, five-membered ring containing oxygen and nitrogen atoms. The incorporation of this compound units into molecular structures can impart desirable optical and dielectric properties, making them suitable for various applications, particularly in display devices and LC photonics tandfonline.comnih.gov. While research on this compound-based liquid crystals has been less extensive compared to other heterocyclic mesogens, recent studies highlight their potential for high birefringence (Δn) and large dielectric anisotropy (Δε) nih.govresearchgate.nettandfonline.com.
The design of this compound-based liquid crystals often involves modifying the core structure with various substituents and linking groups to fine-tune their mesomorphic properties. For instance, the introduction of an ethynyl (B1212043) group, which expands the π-conjugation, has been shown to significantly enhance the birefringence of rod-like this compound molecules. Derivatives such as 2-[4-[2-[4-(alkoxy)phenyl]ethynyl]phenyl]-benzoxazole (nPEPBx) exhibit enantiotropic nematic and smectic mesophases with broad temperature ranges, demonstrating superior nematic mesophase stability and higher birefringence (Δn values ranging from 0.50 to 0.65) compared to analogous compounds without the ethynyl linkage tandfonline.comtandfonline.com. These compounds are considered promising dopants for liquid crystal mixtures to improve performance tandfonline.comtandfonline.com.
Lateral fluorination is another effective strategy to modify the properties of this compound liquid crystals. Studies have shown that introducing lateral fluorine atoms can reduce melting points, broaden nematic phase intervals, and improve solubility, which are beneficial for practical applications in liquid crystal mixtures nih.govmdpi.comfigshare.com. For example, 2-[4-[2-[4-alkoxy-phenyl]-ethynyl]-3-fluorophenyl]-benzoxazole derivatives (nPEFPBx) display enantiotropic nematic mesophases with improved mesophase ranges and high birefringence (0.513–0.650) figshare.com. The position of the fluorine substituent plays a crucial role, influencing molecular synthetic yield, mesomorphic behavior, and solubility mdpi.com. Similarly, 2-[4-[2-[4-alkoxyphenyl]ethynyl]-2,6-difluoro-phenyl]-benzoxazole derivatives (nPEDFPBx), featuring a tolane moiety and lateral difluoro substituents, exhibit stable mesophase ranges and high birefringence (0.395–0.499 experimentally, 0.446–0.583 theoretically) and large dielectric anisotropy due to their extended π-conjugated system and high dipole moment x-mol.nettandfonline.com.
Furthermore, this compound derivatives containing alkanoyloxy chains and polar substituents have been investigated for their thermotropic liquid crystalline properties. For example, 5-chloro-2-(4-alkanoyloxybenzylidenamino)benzoxazoles exhibit enantiotropic smectic A liquid crystalline phases. The length of the terminal alkanoyloxy chain and the presence of a polar chloro substituent on the this compound fragment significantly influence the mesomorphic properties, including clearing temperatures and phase ranges sciforum.netasianpubs.org. Increasing the chain length generally leads to higher clearing temperatures due to enhanced van der Waals forces, though excessive flexibility can reduce mesophase stability sciforum.net.
The integration of this compound scaffolds into liquid crystalline systems demonstrates their versatility in tailoring electro-optical properties. The ability to achieve high birefringence and large dielectric anisotropy makes this compound-based mesogens valuable components for advanced liquid crystal displays and photonic devices.
Table 1: Representative this compound-Based Liquid Crystalline Compounds and Their Properties
| Compound Class | Key Structural Feature(s) | Mesophase Type(s) | Mesophase Range (Heating/Cooling) | Birefringence (Δn) | Dielectric Anisotropy (Δε) | Reference |
| 2-[4-[2-[4-(alkoxy)phenyl]ethynyl]phenyl]-benzoxazole (nPEPBx) | Ethynyl group, alkoxy chain | Nematic, Smectic | 30–133°C (H), 31–141°C (C) | 0.50–0.65 | Not specified | tandfonline.comtandfonline.com |
| 2-[4-[2-[4-alkoxy-phenyl]-ethynyl]-3-fluorophenyl]-benzoxazole (nPEFPBx) | Lateral monofluorination, ethynyl group, alkoxy chain | Nematic | 22–92°C (H), 32–115°C (C) | 0.513–0.650 | Not specified | figshare.com |
| 2-[4-[2-[4-alkoxyphenyl]ethynyl]-2,6-difluoro-phenyl]-benzoxazole (nPEDFPBx) | Tolane moiety, lateral difluorination, alkoxy chain | Nematic | 30–71°C (H), 55–81°C (C) | 0.395–0.499 | Large | x-mol.nettandfonline.com |
| 5-chloro-2-(4-alkanoyloxybenzylidenamino)benzoxazoles (Cl-n-BZX) | Alkanoyloxy chain, polar chloro substituent, Schiff base | Smectic A | 105.9–143.0°C (H), 67.7–134.9°C (C) | Not specified | Not specified | sciforum.net |
Note: Mesophase ranges are approximate and can vary based on the specific alkyl chain length (n) and experimental conditions.
Structure Activity Relationship Sar Studies of Benzoxazole Derivatives
Impact of Substituents on Biological Activity
The nature, position, and electronic properties of substituents on the benzoxazole core significantly modulate its biological activity.
Halogen atoms (fluorine, chlorine, bromine, iodine) play a notable role in modulating the biological activity of this compound derivatives. The presence of electron-withdrawing halogens, such as fluorine (F), chlorine (Cl), or bromine (Br), at ortho- or para-positions on a phenyl nucleus attached to a piperazine (B1678402) ring at the 3-position of the benzoxazolinone moiety, has been shown to enhance analgesic activity jocpr.com. Specifically, substitution with a halogen atom at the 5-position of the this compound core can lead to enhanced antiproliferative activity mdpi.com. For instance, electron-withdrawing groups like chlorine and nitro (NO₂) at ortho- and para-positions, and bromine at the meta-position, have been reported to improve antiproliferative activity against colon cancer cells researchgate.netnih.gov.
In the context of anti-inflammatory activity, the presence of halides and halogenated alkyl/alkoxy groups on the terminal benzene (B151609) ring of a ureido moiety can have varied effects on TNF-α and IL-6 inhibition, as well as antimicrobial activity jocpr.com. For example, the compound 5e, bearing a 4-OMe- or 4-F substituent, proved to be a highly active TNF-α and IL-6 inhibitor, while other halogenated derivatives (5a, 5b, 5g, 5h, 5i) showed moderate to very low activity jocpr.com. The introduction of chlorine atoms has also been observed to increase the antiviral activity of certain agricultural chemicals mdpi.com. Furthermore, electron-withdrawing substituents like bromine and trifluoromethyl (CF₃) can significantly enhance α-glucosidase inhibition researchgate.net.
The influence of halogen atoms extends to photophysical properties; for 2-phenyl-benzoxazole derivatives, increasing the size of the halogen atom generally decreases the fluorescence quantum yield in solution due to the heavy atom effect researchgate.net.
Aryl substituents, particularly at the 2-position of the this compound core, are crucial for enhanced antiproliferative activity mdpi.com. Research has identified 2-arylbenzoxazoles with promising anticancer profiles that act as inhibitors of target proteins mdpi.com. For example, biphenyl-substituted compound 3g demonstrated potent anticancer activity against the C6 rat glioma cell line (IC₅₀ = 4.30 ± 0.28 µg/mL), comparable to the reference drug mitoxantrone (B413) (IC₅₀ = 4.56 ± 1.24 µg/mL) jrespharm.com. This enhanced activity is attributed to the increased lipophilicity conferred by the biphenyl (B1667301) moiety jrespharm.com.
Both 2-phenyl this compound and 2-amino phenyl this compound series have exhibited significant antibacterial activity, with the 2-amino phenyl this compound scaffold generally showing higher potential nih.gov. Aryl-substituted benzoxazoles are recognized as a valuable class of heterocyclic compounds with a broad spectrum of biological activities acs.org. In the context of Cryptosporidium parvum inosine (B1671953) monophosphate dehydrogenase (CpIMPDH) inhibition, pyridine (B92270) and other small heteroaromatic substituents at the 2-position of this compound are essential for potent inhibitory activity acs.org.
The incorporation of additional heterocyclic moieties into this compound derivatives often leads to enhanced biological activities. The presence of two heterocyclic moieties, such as this compound and triazole, has been shown to result in promising in vitro antimicrobial and anticancer activities nih.govd-nb.info. For instance, compounds like 11a, 11b, 11c, 11d, and 11j, which are 1,2,3-triazole incorporated pyrimidine-benzoxazole derivatives, exhibited more potent anticancer activities than etoposide, with 11b being the most promising bohrium.com.
A heterocyclic sulfur-containing scaffold, specifically thiophene (B33073), has demonstrated strong antitumor activity in diffuse large B-cell lymphoma (DLBCL) cells researchgate.net. Studies on 3-(2-benzoxazol-5-yl)alanine derivatives revealed that activity was primarily observed for compounds with azaaromatic groups as heterocyclic substituents at position 2, while those containing sulfur, two heteroatoms, or condensed rings of different sizes were inactive nih.gov. The strategic design incorporating a pyridine ring and an amide moiety within this compound structures can contribute to their biological activities mdpi.com. Furthermore, specific linkers like thiazole (B1198619) rings have shown greater inhibitory effects compared to a double bond in certain SAR investigations rsc.org.
The electronic nature of substituents, whether electron-donating (EDG) or electron-withdrawing (EWG), significantly impacts the biological activity of this compound derivatives. Both types of groups, when strategically placed at distinct positions, can enhance antimicrobial and antiproliferative effects researchgate.net. For example, electron-withdrawing groups like chlorine and nitro (NO₂) at ortho- and para-positions have been shown to improve antiproliferative activity against colon cancer cells researchgate.netnih.gov.
Conversely, electron-donating groups such as methoxy (B1213986) and dimethylamino at position 2 of this compound derivatives have demonstrated activity against Bacillus subtilis nih.gov. In some cases, substituting a position with an electron-donating group instead of an electron-withdrawing group has been observed to increase genotoxic activity tandfonline.com. However, the effect can be context-dependent; in certain novel benzimidazole, this compound, and benzothiazole (B30560) derivatives, electron-donating and electron-withdrawing groups did not significantly affect growth inhibitory activity against tested bacterial strains, though benzothiazole derivatives showed a broader antifungal spectrum arabjchem.org. The presence of nitro, methyl, and chloro substituents (representing both EDG and EWG) on the this compound ring has been noted to strongly influence antibacterial activity researchgate.net. For some antiviral activities, an electron-donating group in the benzothiazole ring appears to be an important factor mdpi.com.
A central aromatic linker moiety can facilitate the proper orientation of compounds within binding sites, such as the DFG motif and allosteric binding site in the case of VEGFR-2 inhibitors tandfonline.com. Additionally, a hydrocarbon chain linker of varying lengths can impart conformational flexibility to heterocyclic residues, which is important for interactions, as seen in coumarin-benzoxazole hybrids tandfonline.com.
Optimization Strategies for Enhanced Potency
Systematic Modification of Functional Groups: Researchers systematically modify different functional groups within the this compound structure to evaluate their impact on biological activity, aiming to identify optimal substitutions chemistryjournal.net.
Pharmacokinetic Optimization: SAR studies aid in optimizing pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME), which are crucial for developing compounds with favorable pharmacological profiles chemistryjournal.net.
Target Binding Affinity and Selectivity: A primary goal is to enhance the binding affinity and selectivity of this compound derivatives for their intended biological targets, such as enzymes or receptors chemistryjournal.net.
Electronic and Steric Effects: Comprehensive investigation into the electronic and steric effects of various substituents helps in fine-tuning the molecular interactions with biological targets chemistryjournal.net.
Strategic Substitutions at Key Positions: Structural modifications, particularly at the 2- and 5-positions of the this compound core, are critical for enhancing lipophilicity, electronic properties, and steric compatibility, thereby optimizing interactions with microbial targets mdpi.com.
Incorporation of Specific Moieties:
The addition of an amino group at position C-3 of thymoquinone (B1682898) (TQ) derivatives, followed by the incorporation of a this compound ring, has been shown to significantly improve antitumor activity, with the specific substituent at position 2 of the this compound ring further modulating cytotoxic effects nih.gov.
Introducing an NH group between a phenyl and this compound ring can boost antibacterial activity against Escherichia coli nih.gov. Further enhancement can be achieved by introducing a methyl group at the 7th position nih.gov.
For anti-inflammatory activity (TNF-α and IL-6 inhibition), the presence of OMe- and F- substituents at the 4-position of the terminal ring of a ureido moiety has been identified as preferred for promising inhibition jocpr.com.
Specific moieties like chlorobenzoyl, piperazine, piperidine, morpholinomethyl, and 4-methylpiperidin-1-yl have shown promise as key structural elements for anticancer activity najah.edu.
The biphenyl moiety has been shown to increase anticancer activity, likely due to enhanced lipophilicity jrespharm.com.
Designing for Solubility and Interactions: Designing benzoxazoles with a protonable amine function can improve water solubility and facilitate interactions with acidic clusters within binding pockets, crucial for developing novel A2A receptor antagonists tandfonline.com.
These strategies, often combined with computational methods like molecular docking and QSAR studies, allow researchers to rationally design and synthesize this compound derivatives with enhanced potency and desired pharmacological profiles.
Data Tables
The following tables summarize detailed research findings regarding the impact of various substituents on the biological activity of this compound derivatives.
Table 1: Antiproliferative Activity of this compound Derivatives against NCI-H460 Cell Line mdpi.com
| Compound | This compound Position 5 Substituent | Phenyl Ring Position 3 Substituent | Phenyl Ring Position 4 Substituent | IC₅₀ (µM) against NCI-H460 | Comparison to Etoposide (IC₅₀ = 6.1 µM) |
| 30 | Cl | - | N,N-diethyl | 1.7 | More pronounced activity |
| 33 | Cl | - | Morpholine (B109124) | 1.1 | More pronounced activity |
| 36 | Cl | - | - | 1.3 | More pronounced activity |
| 39 | - | - | N,N-diethyl | 3.8 | More pronounced activity |
| 40 | - | - | Morpholine | 0.4 | Most pronounced activity |
| 41-48 | (Varies) | Methoxy | (Varies) | Generally higher activity | - |
| 43 | Cl | Methoxy | N,N-diethyl | 1.8 | More pronounced activity |
| 45 | Cl | Methoxy | Morpholine | 0.9 | More pronounced activity |
| 46 | - | Methoxy | N,N-diethyl | 1.1 | More pronounced activity |
| 47 | - | Methoxy | Morpholine | 1.3 | More pronounced activity |
Note: Compounds bearing a chlorine at position 5 or a methoxy group at position 3 of the phenyl ring, along with an N,N-diethyl or morpholine substituent at position 4, generally exhibited higher activity. mdpi.com
Table 2: Potent Anticancer this compound Derivatives
| Compound | Structural Feature / Substitution | Cancer Cell Line(s) | IC₅₀ (µM) | Reference Drug (IC₅₀) | Source |
| 1f | This compound derivative of Thymoquinone | SW620, CFPAC, HepG2, HeLa | 54.93 (SW620), >100 (CFPAC, HepG2, HeLa) | - | nih.gov |
| ATQ | Amino-thymoquinone derivative with this compound ring | SW620, CFPAC, HepG2, HeLa | >100 (SW620), 97.00 (CFPAC), >100 (HepG2), >100 (HeLa) | - | nih.gov |
| 1i | This compound derivative of Thymoquinone | SW620, CFPAC, HepG2, HeLa | 55.30 (SW620), 40.58 (CFPAC), 4.58 (HepG2), 6.38 (HeLa) | - | nih.gov |
| 1j | This compound derivative of Thymoquinone | SW620, CFPAC, HepG2, HeLa | 31.55 (SW620), 27.01 (CFPAC), 7.28 (HepG2), 10.27 (HeLa) | - | nih.gov |
| 4 | This compound derivative | HCT 116 (colorectal cancer) | - | 5-Fluorouracil | nih.gov |
| 6 | This compound derivative | HCT 116 (colorectal cancer) | 24.5 | 5-Fluorouracil (29.2) | nih.gov |
| 25 | This compound derivative | HCT 116 (colorectal cancer) | - | 5-Fluorouracil | nih.gov |
| 26 | This compound derivative | HCT 116 (colorectal cancer) | 35.6 | 5-Fluorouracil (39.9) | nih.gov |
| 3g | Biphenyl-substituted hydrazone | C6 rat glioma | 4.30 ± 0.28 | Mitoxantrone (4.56 ± 1.24) | jrespharm.com |
| 11a | 1,2,3-triazole-pyrimidine-benzoxazole | Prostate, Lung, Breast | - | Etoposide | bohrium.com |
| 11b | 1,2,3-triazole-pyrimidine-benzoxazole | Prostate, Lung, Breast | - | Etoposide | bohrium.com |
| 11c | 1,2,3-triazole-pyrimidine-benzoxazole | Prostate, Lung, Breast | - | Etoposide | bohrium.com |
| 11d | 1,2,3-triazole-pyrimidine-benzoxazole | Prostate, Lung, Breast | - | Etoposide | bohrium.com |
| 11j | 1,2,3-triazole-pyrimidine-benzoxazole | Prostate, Lung, Breast | - | Etoposide | bohrium.com |
Note: Compounds 1f, ATQ, 1i, and 1j showed significantly improved antitumor activity compared to the starting compound Thymoquinone. nih.gov Compounds 4, 6, 25, and 26 showed promising anticancer activity against HCT 116 cells. nih.gov Compounds 11a, 11b, 11c, 11d, and 11j exhibited more potent anticancer activities than etoposide. bohrium.com
Table 3: Antimicrobial Activity of this compound Derivatives
| Compound | Activity Against | MIC (µg/mL) / Inhibition (%) | Comparison to Standard | Source |
| 47 | Pseudomonas aeruginosa | 0.25 µg/mL | - | mdpi.com |
| 47 | Enterococcus faecalis | 0.5 µg/mL | - | mdpi.com |
| 10 | B. subtilis | 1.14 × 10⁻³ µM | More effective than Ofloxacin | nih.gov |
| 1, 13, 16, 19, 20, 24 | Various microbial strains | Moderate to good activity | Comparable to Ofloxacin and Fluconazole | nih.gov |
| 5b, 5f, 5h, 5i | Gram-positive & Gram-negative bacteria, fungi | 10-25 µg/mL | 1.5-2.5 fold more potent than Miconazole and Flucanazole | jocpr.com |
| 18 | Staphylococcus aureus | 81% inhibition (at 25 µg/mL) | - | nih.gov |
| 21 | Staphylococcus aureus | 85% inhibition (at 25 µg/mL) | - | nih.gov |
| 21 | Streptococcus pyogenes | 82% inhibition (at 25 µg/mL) | - | nih.gov |
| 21 | Escherichia coli | 90% inhibition (at 25 µg/mL) | - | nih.gov |
| 21 | Pseudomonas aeruginosa | 72% inhibition (at 25 µg/mL) | - | nih.gov |
| 5 | E. faecalis | 64 µg/mL | Moderate activity compared to reference drugs | dergipark.org.tr |
Note: Compounds 5b, 5f, 5h, and 5i were found to be potent antibacterial and antifungal agents. jocpr.com Compound 21 showed the highest antibacterial activity against Escherichia coli. nih.gov
Table 4: Anti-inflammatory Activity (TNF-α and IL-6 Inhibition) of 2-(3-Arylureido)this compound Derivatives jocpr.com
| Compound | Terminal Ring Substituent | Position of Substituent | TNF-α Inhibition (µM) | IL-6 Inhibition (µM) | Comparison to Dexamethasone (MIC 10 µM) |
| 5e | OMe- or F- | 4 | Potent inhibitor | Potent inhibitor | Potent |
| 5f | (Varies) | (Varies) | Moderately active | Moderately active | Moderately active |
| 5a, 5b, 5g, 5h, 5i | Halides, halogenated alkyl/alkoxy | (Varies) | Moderate to very low activity | Moderate to very low activity | - |
Note: OMe- and F- substituents at the 4-position of the terminal ring of the ureido moiety were preferred for promising TNF-α and IL-6 inhibition. jocpr.com
Q & A
Q. What are the common synthetic strategies for benzoxazole derivatives, and how do reaction conditions influence yield and purity?
this compound derivatives are typically synthesized via cyclization of 2-aminophenol precursors with carboxylic acids or their derivatives under acidic or catalytic conditions . For example, substituted N-phenyl-1,3-benzoxazol-2-amine derivatives can be synthesized in a single-step, environmentally benign process with yields of 70–80% using optimized catalysts and solvent systems. Reaction time and temperature must be carefully controlled to minimize side products, as excessive heating may degrade sensitive functional groups .
Q. How can researchers design experiments to evaluate the antimicrobial activity of this compound derivatives?
Standard protocols involve in vitro assays against bacterial (e.g., S. aureus, E. coli) and fungal strains (e.g., C. albicans), with minimum inhibitory concentration (MIC) values compared to reference drugs like fluconazole or ciprofloxacin . For example, this compound-piperazine hybrids have shown enhanced activity against A. fumigatus due to hydrogen bonding interactions with fungal N-myristoyltransferase (NMT) . Dose-response curves and time-kill kinetics are critical for assessing potency and mechanism of action.
Q. What methodological approaches are used for initial biological screening of this compound-based anticancer agents?
Preliminary screening involves cytotoxicity assays (e.g., MTT or SRB) against cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast cancer) and normal cells to determine selectivity indices . Structure-activity relationship (SAR) studies guide optimization; for instance, attaching piperazine moieties to this compound improves solubility and penetration into tumor tissues . IC₅₀ values below 10 µM are typically prioritized for further in vivo testing.
Advanced Research Questions
Q. How can computational methods like molecular docking and DFT calculations improve the design of this compound derivatives?
Molecular docking (e.g., HDOCK) predicts binding affinities between this compound ligands and targets like telomeric G-quadruplex DNA (e.g., Tel22) or enzymes (e.g., NMT) . DFT calculations analyze electronic properties (e.g., HOMO-LUMO gaps) to optimize stability and reactivity . For example, simulations revealed that benzothiazole derivatives exhibit higher Abl kinase inhibition than benzoxazoles due to intramolecular oxygen→sulfur interactions, guiding rational structural modifications .
Q. How should researchers address contradictions in reported anticancer activity data for this compound derivatives?
Discrepancies often arise from variations in cell line sensitivity, assay protocols, or substituent effects. A systematic approach includes:
- Replicating studies under standardized conditions (e.g., identical cell passage numbers, incubation times).
- Performing meta-analyses to identify trends; e.g., electron-withdrawing groups at the 2-position enhance apoptosis in leukemia cells .
- Validating mechanisms via Western blotting (e.g., caspase-3 activation) or transcriptomics to confirm target engagement .
Q. What strategies are effective for designing this compound-based multi-target ligands in complex diseases like Alzheimer’s?
Multi-target ligands require balancing affinity for diverse targets (e.g., Aβ42 fibrils, cholinesterases). Hybridization with pharmacophores like tacrine or donepezil improves dual inhibitory activity . For example, this compound-indole hybrids inhibit both Aβ aggregation and acetylcholinesterase, with docking studies guiding optimal linker length and rigidity . In vivo pharmacokinetic studies (e.g., BBB permeability) are essential to confirm therapeutic potential.
Methodological Tables
Table 1: Key Synthetic Routes for this compound Derivatives
| Method | Precursor | Catalyst/Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Cyclization | 2-Aminophenol | Polyphosphoric acid | 65–75 | |
| Ullmann Coupling | Halothis compound | CuI, DMF | 70–80 | |
| Microwave-Assisted | 2-Aminophenol | SiO₂-NaHSO₄ | 85–90 |
Table 2: Computational Tools for this compound Research
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
